molecular formula C10H13N5O4 B1662781 2'-Deoxyguanosine CAS No. 961-07-9

2'-Deoxyguanosine

Cat. No.: B1662781
CAS No.: 961-07-9
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-KVQBGUIXSA-N
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Description

Deoxyguanosine is a nucleoside composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. It is one of the four deoxyribonucleosides that make up DNA, playing a crucial role in the storage and transmission of genetic information .

Mechanism of Action

Target of Action

2’-Deoxyguanosine primarily targets two enzymes: Nucleoside diphosphate kinase A and Anaerobic ribonucleoside-triphosphate reductase . These enzymes play crucial roles in nucleotide metabolism, which is essential for DNA synthesis and repair .

Mode of Action

2’-Deoxyguanosine interacts with its targets to influence the balance of nucleotides within the cell . This interaction can lead to changes in DNA synthesis and repair mechanisms, potentially affecting cellular function .

Biochemical Pathways

2’-Deoxyguanosine is involved in the purine metabolism pathway . It can be used as a substrate by enzymes like thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade for the production of 2’-deoxyguanosine . This process is crucial for the synthesis of anti-tumor nucleoside drugs and biomarkers in type 2 diabetes .

Pharmacokinetics

It’s known that it is extensively metabolized by the liver, with less than 2% excreted as unchanged drug in the urine .

Result of Action

The action of 2’-Deoxyguanosine can lead to changes in cellular function, particularly in relation to DNA synthesis and repair . It’s a key medicinal intermediate used to synthesize anti-cancer drugs and biomarkers in type 2 diabetes . It can also be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2′-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker .

Action Environment

The action of 2’-Deoxyguanosine can be influenced by various environmental factors. For instance, the efficiency of its synthesis can be affected by parameters such as whole-cell catalyst loading, temperature, pH, and the ratio of thymidine to guanine . Understanding these factors can help optimize the use of 2’-Deoxyguanosine in various applications, from drug synthesis to disease biomarker production .

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine is involved in several biochemical reactions. It interacts with enzymes such as deoxyguanosine kinase, which phosphorylates it to form deoxyguanosine monophosphate (dGMP). This phosphorylation is essential for the incorporation of 2’-deoxyguanosine into DNA. Additionally, 2’-deoxyguanosine can be oxidized to form 8-hydroxy-2’-deoxyguanosine, a marker of oxidative DNA damage .

Cellular Effects

2’-Deoxyguanosine influences various cellular processes. It is a substrate for DNA polymerases during DNA replication. Oxidative damage to 2’-deoxyguanosine can lead to mutations and genomic instability, which are associated with cancer and aging . The compound also affects cell signaling pathways and gene expression by modulating the levels of oxidative stress markers .

Molecular Mechanism

At the molecular level, 2’-deoxyguanosine exerts its effects through interactions with DNA polymerases and other enzymes involved in DNA synthesis and repair. It can be incorporated into DNA during replication, and its oxidized form, 8-hydroxy-2’-deoxyguanosine, can cause G:C to T:A transversions, leading to mutations . The compound also participates in base excision repair pathways to correct oxidative DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2’-deoxyguanosine are critical factors. Over time, 2’-deoxyguanosine can undergo oxidative damage, forming 8-hydroxy-2’-deoxyguanosine. This oxidative damage can be measured to assess the extent of DNA damage and repair mechanisms . Long-term studies have shown that oxidative stress can lead to significant changes in cellular function and genomic stability .

Dosage Effects in Animal Models

The effects of 2’-deoxyguanosine vary with different dosages in animal models. At low doses, it is incorporated into DNA without causing significant damage. At high doses, oxidative damage to 2’-deoxyguanosine can lead to increased mutations and genomic instability . Toxic effects, such as apoptosis and mitochondrial dysfunction, have been observed at high concentrations .

Metabolic Pathways

2’-Deoxyguanosine is involved in several metabolic pathways. It can be phosphorylated by deoxyguanosine kinase to form dGMP, which is further phosphorylated to form deoxyguanosine diphosphate (dGDP) and deoxyguanosine triphosphate (dGTP). These phosphorylated forms are essential for DNA synthesis and repair . Additionally, 2’-deoxyguanosine can be degraded to form guanine and deoxyribose .

Transport and Distribution

Within cells, 2’-deoxyguanosine is transported and distributed by nucleoside transporters. These transporters facilitate the uptake of 2’-deoxyguanosine into cells, where it can be phosphorylated and incorporated into DNA . The distribution of 2’-deoxyguanosine within tissues depends on the expression levels of these transporters and the metabolic demand for nucleotides .

Subcellular Localization

2’-Deoxyguanosine is primarily localized in the nucleus, where it is incorporated into DNA during replication and repair. It can also be found in the cytoplasm, where it is phosphorylated by deoxyguanosine kinase . The subcellular localization of 2’-deoxyguanosine is crucial for its role in maintaining genomic stability and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyguanosine can be synthesized through enzymatic methods. One efficient approach involves a one-pot cascade reaction using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum. This method employs thymidine and guanine as substrates, yielding deoxyguanosine with high efficiency .

Industrial Production Methods: Industrial production of deoxyguanosine often utilizes biocatalytic processes due to their higher atom economy and reduced environmental impact compared to traditional chemical synthesis. The use of engineered enzymes in whole-cell catalysis has shown promising results in achieving high yields and conversion rates .

Chemical Reactions Analysis

Types of Reactions: Deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the iron Fenton oxidation, which in physiological bicarbonate buffer yields products such as 8-oxo-2′-deoxyguanosine and spiroiminodihyantoin .

Common Reagents and Conditions:

    Oxidation: Iron Fenton reagent in bicarbonate buffer.

    Reduction: Sodium borohydride in aqueous solution.

    Substitution: Halogenation using N-bromosuccinimide in an organic solvent.

Major Products:

Scientific Research Applications

Deoxyguanosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Guanosine: Similar structure but contains ribose instead of deoxyribose.

    Deoxyadenosine: Another deoxyribonucleoside with adenine as the nucleobase.

    Deoxycytidine: Contains cytosine as the nucleobase.

Uniqueness: Deoxyguanosine is unique due to its susceptibility to oxidative damage, making it a valuable biomarker for oxidative stress. Its role in DNA repair mechanisms also distinguishes it from other nucleosides .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883626
Record name Guanosine, 2'-deoxy-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyguanosine
Source Human Metabolome Database (HMDB)
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CAS No.

961-07-9, 38559-49-8
Record name Deoxyguanosine
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Record name Deoxyguanosine
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Record name Deoxyguanosine-14C
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Record name Guanosine, 2'-deoxy-
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Record name Guanosine, 2'-deoxy-
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Record name 2'-deoxyguanosine
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Record name 2'-DEOXYGUANOSINE
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Record name Deoxyguanosine
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Melting Point

300 °C
Record name Deoxyguanosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Deoxyguanosine
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2'-Deoxyguanosine
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2'-Deoxyguanosine
Reactant of Route 4
2'-Deoxyguanosine
Reactant of Route 5
2'-Deoxyguanosine
Reactant of Route 6
2'-Deoxyguanosine
Customer
Q & A

ANone: The molecular formula of dG is C10H13N5O4, and its molecular weight is 267.24 g/mol.

A: Yes, dG can be characterized by various spectroscopic techniques, including UV-Vis spectrophotometry, NMR (1H and 13C), and mass spectrometry. For example, mass spectrometry analysis and NMR measurements were used to characterize the two 4R and 4S diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, major oxidation products of dG. []

A: dG is relatively stable under physiological conditions, but it can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). []

A: Singlet oxygen reacts with dG primarily through a type II photosensitization mechanism, forming the two diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine as the major products. [, ]

A: DEB reacts with dG to form several pairs of diastereomeric adducts, including N-(2-hydroxy-1-oxiranylethyl)-2'-deoxyguanosine, 7,8-dihydroxy-3-(2-deoxy-beta-d-erythro-pentofuranosyl)-3,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one, 1-(2-hydroxy-2-oxiranylethyl)-2'-deoxyguanosine, 1-[3-chloro-2-hydroxy-1-(hydroxymethyl)propyl]-2'-deoxyguanosine, and 4,8-dihydroxy-1-(2-deoxy-beta-d-erythro-pentofuranosyl)-9-hydroxymethyl-6,7,8,9-tetrahydro-1H-pyrimido[2,1-b]purinium ion. []

A: Acetaldehyde, a metabolite of ethanol, can react with dG to form N2-ethyl-dG adducts. These adducts have been detected in the DNA of alcoholic patients, suggesting their potential role in alcohol-related carcinogenesis. []

A: This reaction generates 1,N(2)-etheno-2'-deoxyguanosine, a mutagenic DNA lesion. This finding links a primary product of lipid peroxidation to a mutagenic DNA lesion detected in human tissues. []

A: Nitrous acid can react with dG to form 2'-deoxyoxanosine. This reaction proceeds through a diazoate intermediate and is influenced by factors like pH and temperature. []

A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the formation of sugar radicals in a hydrated one-electron oxidized dG system. [] Additionally, PM3 calculations have been used to examine the interaction of chlorpromazine with 2'-deoxyguanosine-5'-monophosphate (dGMP). []

A: Conformational searches, combining molecular dynamics simulations and quantum mechanics calculations, have been used to study the relative populations of different tautomeric forms of the this compound-5-fluorouridine mismatch. This helps in understanding the higher probability of this mismatch, which has implications in transcriptional studies. []

A: Various analytical techniques are employed, including HPLC with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ]

A: Isotope dilution mass spectrometry, using isotopically labeled internal standards, improves the accuracy of dG and its adduct quantification. [, ]

A: Oxidative damage to dG, particularly the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), is implicated in mutagenesis, carcinogenesis, and aging. []

A: 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common mutation observed in various cancers. []

A: Yes, cells possess DNA repair pathways, such as base excision repair, to remove 8-oxodG and other damaged bases from DNA. []

A: The formation of dG adducts, such as those derived from acrolein, is linked to multistage carcinogenesis processes. []

A: Urinary 8-OHdG is a biomarker of oxidative stress and has been studied in various diseases, including porphyria, cancer, and hemodialysis. [, ]

A: this compound treatment is used to deplete lymphocytes in donor embryonic thymus before transplantation into nude mice, providing a model to study T-cell development. []

A: DNA tetrahedra containing dG-based intrastrand cross-links have been explored as potential drug delivery platforms, with controlled disassembly triggered by DNA repair proteins like hAGT. []

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